

# Illuminating Biology: In Vivo Imaging with Biliverdin Hydrochloride Derivatives

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## Compound of Interest

Compound Name: *Biliverdin hydrochloride*

Cat. No.: *B15588847*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

**Biliverdin hydrochloride**, a natural breakdown product of heme, is emerging as a powerful and versatile tool for in vivo imaging. Its unique photophysical properties, coupled with its role as a chromophore for near-infrared (NIR) fluorescent proteins, offer significant advantages for deep-tissue imaging and the development of novel diagnostic and therapeutic agents. These application notes provide a comprehensive overview of the use of **biliverdin hydrochloride** and its derivatives in in vivo imaging, complete with detailed experimental protocols and quantitative data to guide your research.

## Core Principles and Applications

The utility of **biliverdin hydrochloride** in in vivo imaging stems from two primary mechanisms:

- Exogenous Chromophore for Near-Infrared Fluorescent Proteins (NIR FPs): A major application of biliverdin is as a chromophore for a class of engineered NIR FPs derived from bacterial phytochromes, such as the iRFP family.<sup>[1]</sup> These proteins are genetically expressed in target cells or organisms and bind to endogenous or exogenously supplied biliverdin to become fluorescent. This enables long-term, non-invasive imaging in the NIR window (700-1300 nm), which allows for deeper tissue penetration due to reduced light scattering and lower tissue autofluorescence.<sup>[1][2]</sup>

- Intrinsic Properties of Biliverdin-Based Nanoparticles: Biliverdin itself can be formulated into nanoparticles that exhibit strong absorbance in the NIR region. This property is harnessed for various biomedical applications:
  - Photoacoustic Imaging (PAI): Upon excitation with NIR light, these nanoparticles generate a strong photoacoustic signal, enabling high-resolution imaging of tissues.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
  - Photothermal Therapy (PTT): The absorbed NIR light can be efficiently converted into heat, leading to localized hyperthermia for the ablation of cancer cells.[\[1\]](#)
  - Fluorescence Imaging: Biliverdin nanoparticles can also be engineered to possess fluorescent properties for multimodal imaging.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

A key advantage of biliverdin-based agents is their biodegradability. They can be metabolized by the enzyme biliverdin reductase, which is ubiquitously present in the body, minimizing concerns of long-term toxicity.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data for biliverdin derivatives and their applications in *in vivo* imaging.

Table 1: Photophysical Properties of Near-Infrared Fluorescent Proteins (iRFPs) Utilizing Biliverdin

iRFP Variant	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ( $M^{-1}cm^{-1}$ )		Reference
			Quantum Yield (%)		
iRFP670	647	670	115,000	6.0	[7]
iRFP682	664	682	135,000	4.0	[7]
iRFP702	686	702	110,000	3.5	[7]
iRFP713	690	713	125,000	4.0	[7][8]
iRFP720	702	720	105,000	3.0	[7]
smURFP	642	670	180,000	18.0	[2][9]

Table 2: Properties of Biliverdin Nanoparticles for Photoacoustic and Photothermal Applications

Nanoparticle Formulation	Synthesis Solvent	Absorbance Max (nm)	Photoacoustic Signal (Arbitrary Units)	Photothermal Conversion Efficiency (%)	Reference
Water-BVNPs	Water	~380, ~680	1.00	Not Reported	[3][4]
MES-BVNPs	MES Buffer	~380, ~680	0.85	Not Reported	[3][4]
NaCl-BVNPs	0.9% NaCl	~380, ~680	1.25	Not Reported	[3][4]
BVSF Hydrogel	Not Applicable	Not Reported	Not Applicable	35.2	[1]

## Experimental Protocols

### Protocol 1: In Vivo Fluorescence Imaging with iRFP-Expressing Cells in Mice

This protocol describes the imaging of tumor xenografts expressing an iRFP.

## Materials:

- Mice (e.g., BALB/c nude mice)
- Cancer cells stably expressing an iRFP variant (e.g., HeLa-iRFP713)
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- In vivo imaging system (e.g., IVIS Spectrum)
- Anesthesia (e.g., isoflurane)
- **Biliverdin hydrochloride** (optional, for signal enhancement)

## Procedure:

- Cell Preparation: Culture iRFP-expressing cells to ~80% confluence. Harvest and resuspend the cells in sterile PBS at a concentration of  $1 \times 10^7$  cells/mL. For subcutaneous injection, cells can be mixed 1:1 with Matrigel.
- Tumor Xenograft Implantation: Anesthetize the mice. Subcutaneously inject 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 5-10 mm in diameter), typically over 1-2 weeks.
- Animal Preparation for Imaging: Anesthetize the mice using isoflurane. Place the mouse in the imaging chamber.
- (Optional) Biliverdin Administration: For iRFPs with lower affinity for endogenous biliverdin or in tissues with low biliverdin levels, an intraperitoneal injection of **biliverdin hydrochloride** (50 mg/kg in PBS) can be administered 2-4 hours prior to imaging to enhance the fluorescent signal.<sup>[8]</sup>
- Fluorescence Imaging:

- Acquire images using the in vivo imaging system.
- Excitation/Emission Settings: Use appropriate filters for the specific iRFP variant. For iRFP713, an excitation filter of 675 nm and an emission filter of 720 nm can be used.[\[8\]](#)
- Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio without saturation (typically 1-5 seconds).
- Acquire both a photographic image and a fluorescence overlay image.

- Data Analysis:
  - Use the imaging software to draw regions of interest (ROIs) around the tumors.
  - Quantify the fluorescence intensity as average radiant efficiency ( $[p/s/cm^2/sr]/[\mu W/cm^2]$ ).
  - Monitor tumor growth and fluorescence signal over time.

## Protocol 2: In Vivo Photoacoustic Imaging of Sentinel Lymph Nodes with Biliverdin Nanoparticles

This protocol outlines the use of biliverdin nanoparticles (BVNPs) for imaging sentinel lymph nodes in mice.[\[3\]](#)[\[4\]](#)

### Materials:

- Mice (e.g., nude mice)
- Biliverdin nanoparticles (BVNPs) suspended in sterile water or PBS
- Photoacoustic imaging system
- Anesthesia (e.g., isoflurane)

### Procedure:

- Nanoparticle Preparation: Synthesize BVNPs according to established protocols.[\[1\]](#) Suspend the nanoparticles in a sterile vehicle at the desired concentration.

- Animal Preparation: Anesthetize the mouse and place it in the imaging system.
- Baseline Imaging: Acquire a baseline photoacoustic image of the region of interest (e.g., hindlimb) before nanoparticle injection.
- Nanoparticle Administration: Inject a small volume (e.g., 20-50  $\mu$ L) of the BVNP suspension subcutaneously into the paw or hock of the hind limb.
- Photoacoustic Imaging:
  - Acquire photoacoustic images at various time points post-injection (e.g., 5, 15, 30, and 60 minutes).
  - Use an excitation wavelength that corresponds to the NIR absorbance peak of the BNPs (e.g., 680 nm).[3][4]
- Data Analysis:
  - Analyze the images to identify the accumulation of BNPs in the draining lymph nodes.
  - Quantify the photoacoustic signal intensity in the lymph nodes over time to assess the kinetics of nanoparticle accumulation.

## Protocol 3: In Vitro Photothermal Heating Evaluation of Biliverdin-Based Materials

This protocol describes the assessment of the photothermal conversion efficiency of biliverdin-based materials in vitro.[1]

### Materials:

- Biliverdin-based sample (e.g., biliverdin nanoparticles, biliverdin-hydrogel composite)
- Phosphate-buffered saline (PBS)
- 96-well plate or other suitable transparent container
- NIR laser (e.g., 808 nm)

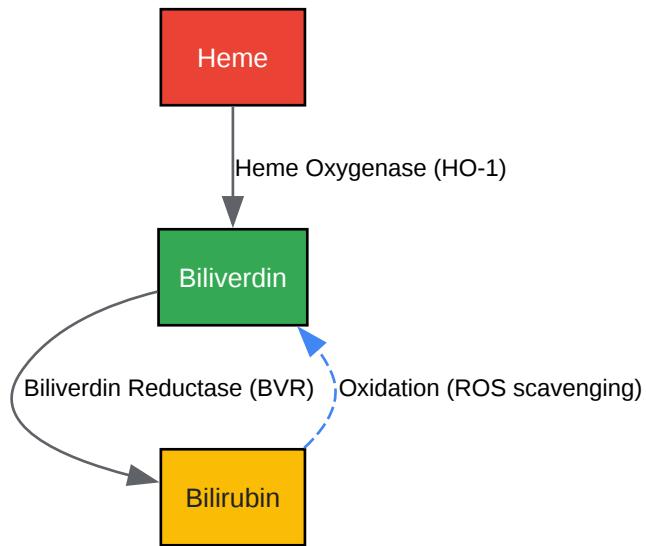
- Infrared thermal imaging camera or thermocouple

Procedure:

- Sample Preparation: Place the biliverdin-based sample in a well of a 96-well plate. Add a defined volume of PBS.
- Baseline Temperature Measurement: Measure and record the initial temperature of the sample solution before laser irradiation.
- NIR Irradiation: Irradiate the sample with the NIR laser at a specific power density (e.g., 1.0 W/cm<sup>2</sup>) for a set duration (e.g., 10 minutes).
- Temperature Monitoring: Record the temperature of the solution at regular intervals (e.g., every 30 seconds) during irradiation using the thermal camera or thermocouple.
- Data Analysis:
  - Plot the temperature change ( $\Delta T$ ) as a function of time.
  - Calculate the photothermal conversion efficiency ( $\eta$ ) using the appropriate formula, which takes into account the heat transfer and absorption properties of the system.

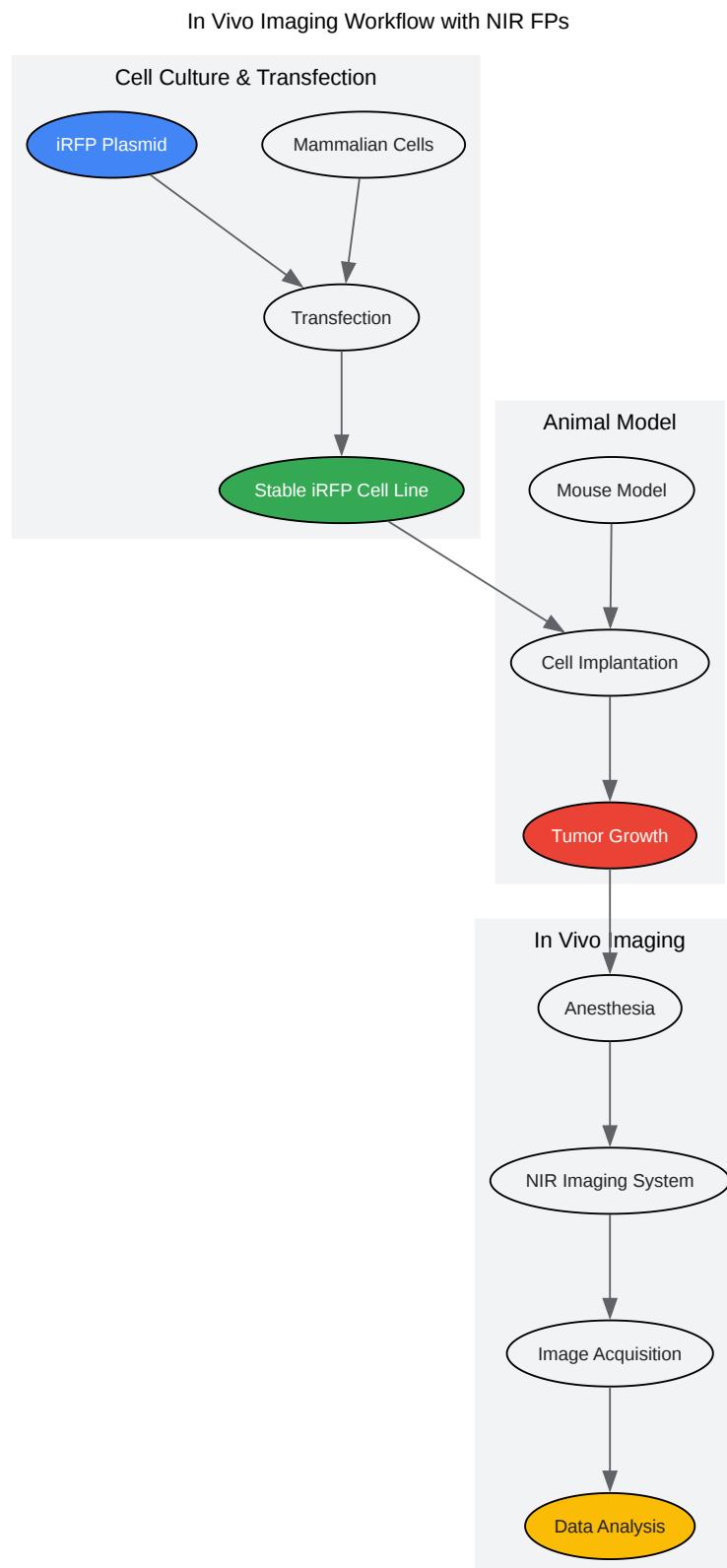
## Visualizing Workflows and Pathways

Heme Catabolism and Biliverdin-Bilirubin Cycle



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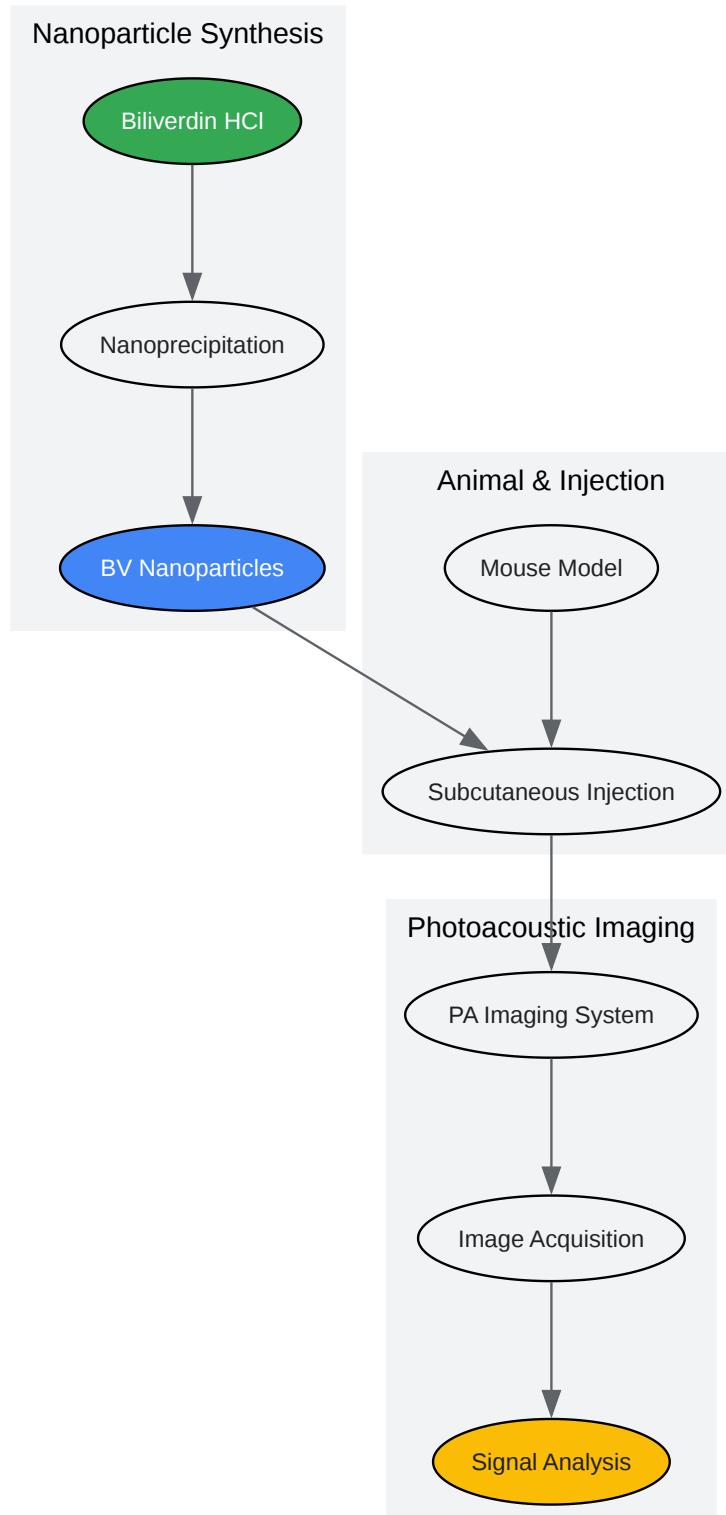
Caption: Heme degradation pathway and the antioxidant biliverdin-bilirubin cycle.



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Caption: Experimental workflow for *in vivo* imaging using near-infrared fluorescent proteins.

#### Photoacoustic Imaging Workflow with BVNPs



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Caption: Workflow for photoacoustic imaging of sentinel lymph nodes using biliverdin nanoparticles.

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- To cite this document: BenchChem. [Illuminating Biology: In Vivo Imaging with Biliverdin Hydrochloride Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15588847#in-vivo-imaging-with-biliverdin-hydrochloride-derivatives>]

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